4-Amino-5-bromopyridine-3-sulfonic acid
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Overview
Description
4-Amino-5-bromopyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H5BrN2O3S and a molecular weight of 253.07 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 4-position, a bromine atom at the 5-position, and a sulfonic acid group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromopyridine-3-sulfonic acid typically involves the diazotization of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group The intermediate pyridine-3-sulfonyl chlorides are then hydrolyzed to form the sulfonic acids
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale diazotization and sulfonation reactions, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromopyridine-3-sulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Amino-5-bromopyridine-3-sulfonic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromopyridine-3-sulfonic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The sulfonic acid group can enhance the compound’s solubility and binding affinity to target proteins, while the amino and bromine groups can participate in various interactions with the molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-sulfonic acid: Similar in structure but lacks the amino group at the 4-position.
4-Amino-3-bromopyridine: Similar but lacks the sulfonic acid group.
3-Amino-5-bromopyridine: Similar but lacks the sulfonic acid group and has the amino group at a different position.
Uniqueness
4-Amino-5-bromopyridine-3-sulfonic acid is unique due to the presence of all three functional groups (amino, bromine, and sulfonic acid) on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C5H5BrN2O3S |
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Molecular Weight |
253.08 g/mol |
IUPAC Name |
4-amino-5-bromopyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H5BrN2O3S/c6-3-1-8-2-4(5(3)7)12(9,10)11/h1-2H,(H2,7,8)(H,9,10,11) |
InChI Key |
SJNVCHPVLWDCJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)S(=O)(=O)O |
Origin of Product |
United States |
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